molecular formula C7H9NO2 B1292065 1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 89776-57-8

1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1292065
CAS No.: 89776-57-8
M. Wt: 139.15 g/mol
InChI Key: ZQJODLRWWIIHDM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s interaction with enzymes such as pyrrole synthase is crucial for the synthesis of pyrrole derivatives, which are important in medicinal chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, the compound can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to active sites of enzymes, inhibiting or activating their function. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, the compound’s interaction with pyrrole synthase can inhibit the enzyme’s activity, leading to a decrease in pyrrole synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interaction with enzymes such as pyrrole synthase is crucial for the synthesis of pyrrole derivatives, which are important in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells, affecting its biochemical activity. The compound’s distribution within tissues can also impact its overall effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The compound’s localization within subcellular compartments can affect its interaction with enzymes and other biomolecules, ultimately impacting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5-dimethyl-3,4-dihydroxy-1H-pyrrole with a carboxylating agent can yield the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the carboxylic acid group onto a pre-formed pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

Scientific Research Applications

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,4-dicarboxylic acid
  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
  • 1H-Pyrrole-3-carboxylic acid

Uniqueness

1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other pyrrole derivatives may not be suitable.

Properties

IUPAC Name

1,2-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJODLRWWIIHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-57-8
Record name 1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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